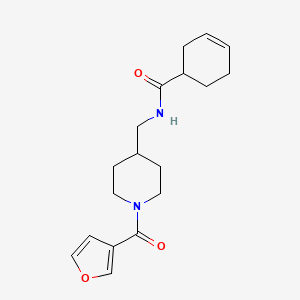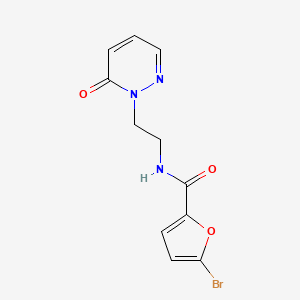
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide involves the inhibition of various enzymes and pathways involved in inflammation and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound also inhibits the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression that is often overexpressed in cancer cells.
Biochemical and physiological effects:
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that supply tumors with nutrients. This compound has also been shown to reduce inflammation and oxidative stress, which are often associated with various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide in lab experiments is its specificity towards certain enzymes and pathways. This compound has been shown to selectively inhibit COX-2 and HDAC, which makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in lab experiments.
Orientations Futures
There are several future directions for the research on 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide. One of the potential applications of this compound is in the development of new drugs for the treatment of cancer and other diseases. It has also been suggested that this compound could be used as a tool for studying the role of COX-2 and HDAC in various diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide involves the reaction of 2-acetylfuran with ethyl bromoacetate to form ethyl 2-acetyl-5-bromofuran-3-carboxylate. This intermediate is then reacted with hydrazine hydrate to produce 2-(1H-pyridazin-6-yl)acetic acid hydrazide. Finally, the reaction of this intermediate with 2-bromoacetyl furan results in the formation of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide.
Applications De Recherche Scientifique
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anticancer, and antitumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
5-bromo-N-[2-(6-oxopyridazin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3/c12-9-4-3-8(18-9)11(17)13-6-7-15-10(16)2-1-5-14-15/h1-5H,6-7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWROKFMDIQODGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
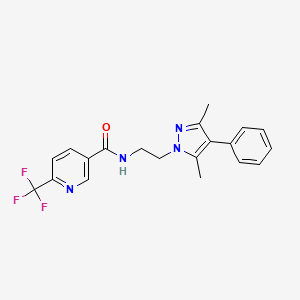
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949385.png)
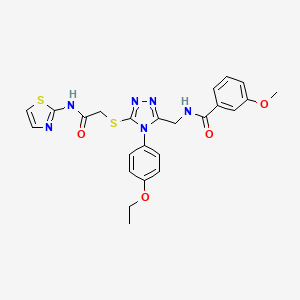

![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)
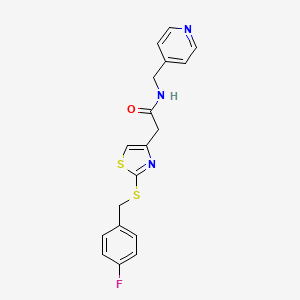
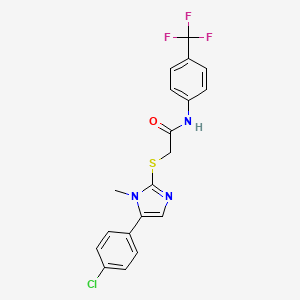
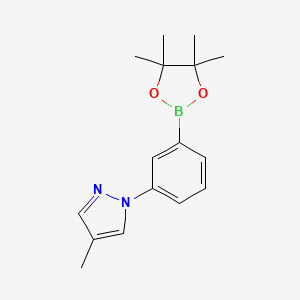
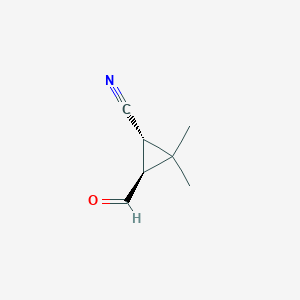
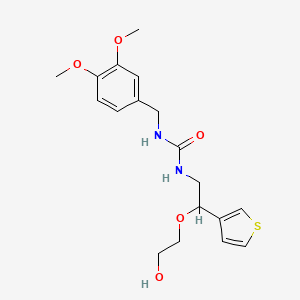
![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)
